molecular formula C17H24N4OS2 B360267 4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 903861-55-2

4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B360267
CAS No.: 903861-55-2
M. Wt: 364.5g/mol
InChI Key: SHMKBTVHHCULML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrano ring, and a thieno ring fused with a pyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Chemical Reactions Analysis

2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like PI3 kinase, which plays a crucial role in cell growth and survival pathways . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

903861-55-2

Molecular Formula

C17H24N4OS2

Molecular Weight

364.5g/mol

IUPAC Name

4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C17H24N4OS2/c1-4-23-16-19-13-11-10-22-17(2,3)9-12(11)24-14(13)15(20-16)21-7-5-18-6-8-21/h18H,4-10H2,1-3H3

InChI Key

SHMKBTVHHCULML-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(=N1)N3CCNCC3)SC4=C2COC(C4)(C)C

Canonical SMILES

CCSC1=NC2=C(C(=N1)N3CCNCC3)SC4=C2COC(C4)(C)C

Origin of Product

United States

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